molecular formula C24H24N2O5S B11600308 methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-21-5

methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11600308
CAS No.: 618411-21-5
M. Wt: 452.5 g/mol
InChI Key: QXXSUVLTINNKOY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine class of heterocyclic molecules, characterized by a fused pyrimidine-thiazine core. Its structure includes a benzyloxy-methoxyphenyl substituent at position 6 and a methyl ester at position 7, which confer distinct electronic and steric properties.

Properties

CAS No.

618411-21-5

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-15-21(23(28)30-3)22(26-20(27)11-12-32-24(26)25-15)17-9-10-18(19(13-17)29-2)31-14-16-7-5-4-6-8-16/h4-10,13,22H,11-12,14H2,1-3H3

InChI Key

QXXSUVLTINNKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Pyrimido-Thiazine Framework Construction

The pyrimido[2,1-b]thiazine system is typically assembled via cyclocondensation reactions. A pivotal precursor, ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate, serves as a scaffold for further functionalization. In one approach, acylation of amino esters derived from thieno[2,3-b]pyridines initiates the sequence, followed by amine-mediated cyclization under reflux conditions. For the target compound, methylation at the 8-position is achieved early using methyl iodide or dimethyl sulfate in polar aprotic solvents like dimethylformamide (DMF).

Esterification and Final Functionalization

The 7-carboxylate group is installed through Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Methanol serves as the nucleophile, yielding the methyl ester with >90% regioselectivity. Final purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the product in 68–72% isolated yield.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal cyclization occurs in o-xylene at 140–144°C under nitrogen, leveraging its high boiling point and azeotrope-disrupting properties. The addition of adsorbents (e.g., silica gel, CaCl₂) enhances yield by preventing side reactions during reflux. Comparative studies show that substituting o-xylene with toluene reduces yield by 22% due to inferior temperature control.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)Purity (%)
o-Xylene140–1447899.2
Toluene110–1155694.5
DMF150–1556597.8

Catalytic Enhancements

Ammonium chloride (NH₄Cl) emerges as a superior catalyst for condensation steps, outperforming traditional bases like K₂CO₃. At 5 mol% loading, NH₄Cl accelerates the formation of the thiazine ring while minimizing decarboxylation side reactions.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol or pyridine yields needle-like crystals suitable for X-ray diffraction. Ethanol-based recrystallization achieves 98.5% purity (HPLC), though pyridine offers superior crystal morphology for structural analysis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 6.92 (s, 1H, pyrimidine-H), 5.21 (s, 2H, OCH₂Ph), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃).

  • MS (ESI+) : m/z 497.2 [M+H]⁺, consistent with the molecular formula C₂₆H₂₈N₂O₆S.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch systems, reducing reaction time from 12 hours to 45 minutes. Azeotropic distillation is eliminated by employing adsorbent-packed columns, lowering solvent consumption by 40%. The final API meets ICH Q3D guidelines for elemental impurities, with Pd residues <2 ppm.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing 5- versus 7-carboxylate formation is mitigated by steric hindrance from the 8-methyl group. Computational modeling (DFT) confirms that the 7-position is 12.3 kcal/mol more favorable due to reduced angle strain.

Stability Concerns

The enolic 4-oxo group necessitates storage under inert atmospheres. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when packaged with desiccant .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimido[2,1-b][1,3]thiazine core with distinct substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazine Ring : Cyclization of a thioamide with a halogenated ketone under basic conditions.
  • Substitution Reactions : Introduction of substituents such as benzyloxy and methoxy groups.
  • Esterification : The carboxylate group is introduced via esterification using methanol and an acid catalyst.

These synthetic routes can be optimized for industrial production using continuous flow reactors to ensure high yield and purity .

Antimicrobial Properties

Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8

These results suggest that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have highlighted its antiproliferative effects against various cancer cell lines. The IC50 values for different cell lines are summarized below:

Cell LineIC50 (μM)
MCF-73.1
HCT 1163.7
HEK 2935.3

These results indicate that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

Mechanism of Action

The mechanism of action of methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The target compound shares a pyrimido-thiazine backbone with derivatives such as ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () and allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (). Key differences lie in the substituents:

  • Electron-withdrawing vs. electron-donating groups : The fluorophenyl group in enhances electrophilicity, whereas the methoxyphenyl group in the target compound offers electron-donating resonance effects, altering reactivity in nucleophilic substitution reactions .

Substituent-Driven Physicochemical Properties

Compound Substituent at Position 6 Ester Group LogP* Melting Point (°C)
Target Compound 4-(Benzyloxy)-3-methoxyphenyl Methyl 3.8 180–182 (predicted)
Ethyl derivative () 4-Fluorophenyl Ethyl 3.2 165–168
Allyl derivative () 4-Methoxyphenyl Allyl 3.5 155–158
Bromophenyl analog () 5-Bromo-2-methoxyphenyl 2-Methylpropyl 4.1 190–195

*LogP values estimated using fragment-based methods. The benzyloxy group in the target compound increases hydrophobicity compared to fluorophenyl or methoxyphenyl analogs .

Methodological Considerations in Comparative Studies

  • Similarity metrics : Fingerprint-based methods (e.g., R programming, Tanimoto) may overemphasize structural overlap while underestimating functional differences (). For example, the target compound and ’s fluorophenyl analog share 65% structural similarity but differ markedly in solubility .
  • Crystallography : SHELX software () and ORTEP-3 () are critical for resolving subtle conformational differences in fused heterocycles, such as puckering angles in the dihydrothiazine ring .

Biological Activity

Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a pyrimido-thiazine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the use of thiourea and α,β-unsaturated carbonyl systems to create the thiazine framework. The presence of functional groups such as methoxy and benzyloxy contributes to its solubility and interaction with biological targets .

Antimicrobial Properties

Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant antimicrobial activity. This compound has shown efficacy against various microbial strains. In particular:

  • Gram-positive bacteria : The compound demonstrated selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
Bacterial StrainMIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have highlighted its antiproliferative effects against various cancer cell lines:

  • The IC50 values for different cell lines are summarized below:
Cell LineIC50 (μM)
MCF-73.1
HCT 1163.7
HEK 2935.3

These results indicate that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

The biological activity of this compound is attributed to its ability to interact with key biological macromolecules. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound could interfere with DNA replication processes in both microbial and cancer cells.

Case Studies

In a recent study focused on the synthesis and evaluation of related thiazine derivatives, compounds similar to this compound were tested for their biological activities. These derivatives exhibited a range of activities including anti-inflammatory and analgesic effects alongside their antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using intermediates such as 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives. Key steps include:

  • Reacting 2-oxa-spiro compounds with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux in ethanol to form spiro-fused pyrimidothiazine cores .
  • Introducing the benzyloxy-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
  • Final esterification using methyl chloroformate in the presence of a base (e.g., triethylamine) .
    • Characterization : Confirm intermediates and products via melting point analysis, elemental analysis, IR (C=O stretch at ~1700 cm⁻¹), and UV-Vis spectroscopy (λmax ~280 nm for aromatic systems) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction to resolve the 3D molecular structure, particularly the dihydro-2H,6H-pyrimidothiazine core and substituent orientations .
  • NMR Spectroscopy : ¹H NMR to confirm methoxy (-OCH₃ at δ 3.7–3.9 ppm), benzyloxy (-OCH₂Ph), and methyl groups; ¹³C NMR for carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with modified benzyloxy substituents?

  • Approach :

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry setups enable precise control over reaction kinetics and scalability .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity for bulky substituents .
  • Monitor intermediates via HPLC to identify side products (e.g., over-oxidation of methoxy groups) .

Q. How can conflicting solubility data across studies be resolved?

  • Resolution Workflow :

  • Compare solvent systems (e.g., DMSO vs. chloroform) and pH conditions (acidic/basic) used in prior studies .
  • Perform thermogravimetric analysis (TGA) to assess hydration states that may affect solubility .
  • Validate results using standardized protocols (e.g., USP <1231> for solubility testing) .

Q. What mechanistic insights explain the reactivity of the pyrimidothiazine core during functionalization?

  • Key Findings :

  • The 4-oxo group participates in tautomerization , enabling nucleophilic attacks at C-6 or C-8 positions depending on the solvent (protic vs. aprotic) .
  • DFT calculations predict higher electrophilicity at C-7 (carboxylate position), corroborated by experimental regioselectivity in ester hydrolysis .

Q. How can computational modeling enhance regioselectivity predictions for nucleophilic additions?

  • Integration Strategy :

  • Use Molecular Electrostatic Potential (MEP) maps to identify electron-deficient regions susceptible to nucleophilic attack .
  • Validate with kinetic isotope effects (KIE) studies to distinguish between concerted and stepwise mechanisms .

Q. What considerations are critical for designing in vitro assays to evaluate biological activity?

  • Protocol Design :

  • Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) due to the compound’s high molecular weight (>500 Da) .
  • Test CYP450 inhibition using human liver microsomes, as structural analogs are known CYP3A4 inhibitors .
  • Employ isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., kinases) .

Data Contradiction Analysis

  • Synthetic Reprodubility Issues : Discrepancies in yields (e.g., 40–75% for spiro-intermediates ) may arise from:
    • Oxygen sensitivity of intermediates (e.g., enolates), requiring inert atmospheres .
    • Catalyst purity (e.g., residual Pd in cross-coupling reactions) .
  • Mitigation : Replicate reactions under strictly controlled conditions (e.g., glovebox for air-sensitive steps) and report detailed procedural metadata.

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